2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13BrClNO2 This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an amino group and a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-bromo-2-chlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol
- 2-{[(4-Bromo-2-iodophenyl)methyl]amino}propane-1,3-diol
- 2-{[(4-Bromo-2-methylphenyl)methyl]amino}propane-1,3-diol
Uniqueness
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13BrClNO2 |
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Molecular Weight |
294.57 g/mol |
IUPAC Name |
2-[(4-bromo-2-chlorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrClNO2/c11-8-2-1-7(10(12)3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2 |
InChI Key |
WCAOOZAFHYYIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CNC(CO)CO |
Origin of Product |
United States |
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